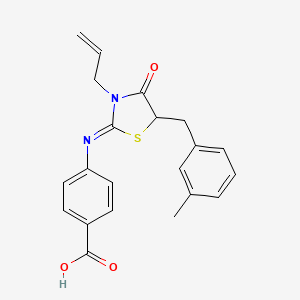

(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multistep reactions, including condensation and cyclization processes. For instance, the synthesis of related thiazolidinone derivatives often employs the Knoevenagel condensation followed by cycloaddition reactions with mercaptoacetic acid to yield the thiazolidinone core, which is further functionalized to introduce various substituents, including the benzylidene group (Siddiqui et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds with a thiazolidinone moiety exhibits a planarity in the thiazolidine core, which significantly influences their interaction and binding with other molecules. For example, studies on related compounds have shown that the thiazolidine moiety is essentially planar, and this planarity plays a critical role in the compound's crystal packing and molecular interactions, as evidenced by hydrogen bonding and π–π stacking interactions (Kosma et al., 2012).

Aplicaciones Científicas De Investigación

Anticancer Activity

(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid and its derivatives have shown promising results in anticancer research. For example, a study by Refaat (2010) synthesized various series of 2-substituted benzimidazoles, including those with 4-oxothiazolidin-2-ylidene structures, which exhibited significant antitumor activity against human hepatocellular carcinoma, human breast adenocarcinoma, and human colon carcinoma cell lines (Refaat, 2010).

Antimicrobial Activity

This compound and its related structures have also been explored for their antimicrobial properties. A study by Dabholkar and Tripathi (2011) synthesized 4-thioureidobenzoic acid derivatives, which demonstrated antimicrobial activity against gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011). Additionally, Mishra et al. (2019) reported the synthesis of benzothiazole-imino-benzoic acid ligands, which showed good antimicrobial activity against bacterial strains causing infections in various parts of the human body (Mishra et al., 2019).

Photodynamic Therapy for Cancer

The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with similar benzenesulfonamide derivative groups, highlighting their significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Compounds with 4-oxothiazolidin structures have been shown to inhibit xanthine oxidase and exhibit anti-inflammatory properties. Smelcerovic et al. (2015) found that certain 2-amino-5-alkylidene-thiazol-4-ones, including those with 4-oxothiazolidin, were effective inhibitors of xanthine oxidase and demonstrated significant anti-inflammatory response (Smelcerovic et al., 2015).

Propiedades

IUPAC Name |

4-[[5-[(3-methylphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-11-23-19(24)18(13-15-6-4-5-14(2)12-15)27-21(23)22-17-9-7-16(8-10-17)20(25)26/h3-10,12,18H,1,11,13H2,2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKAWMNMNUOWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)